molecular formula C16H16N4S B14928224 1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-naphthalen-1-ylthiourea

1-(1,3-dimethyl-1H-pyrazol-4-yl)-3-naphthalen-1-ylthiourea

Cat. No.: B14928224
M. Wt: 296.4 g/mol
InChI Key: DGGHYRXIIXMJOH-UHFFFAOYSA-N
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Description

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(1-NAPHTHYL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a pyrazole ring and a naphthyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(1-NAPHTHYL)THIOUREA typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-amine with 1-naphthyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(1-NAPHTHYL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding amines or thiols.

    Substitution: Formation of N-substituted thioureas.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(1-NAPHTHYL)THIOUREA depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The pyrazole and naphthyl groups contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(PHENYL)THIOUREA: Similar structure but with a phenyl group instead of a naphthyl group.

    N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(2-NAPHTHYL)THIOUREA: Similar structure but with a 2-naphthyl group instead of a 1-naphthyl group.

Uniqueness

N-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-N’-(1-NAPHTHYL)THIOUREA is unique due to the presence of both the pyrazole and naphthyl groups, which confer distinct chemical and biological properties. Its specific substitution pattern may result in different reactivity and selectivity compared to similar compounds.

Properties

Molecular Formula

C16H16N4S

Molecular Weight

296.4 g/mol

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)-3-naphthalen-1-ylthiourea

InChI

InChI=1S/C16H16N4S/c1-11-15(10-20(2)19-11)18-16(21)17-14-9-5-7-12-6-3-4-8-13(12)14/h3-10H,1-2H3,(H2,17,18,21)

InChI Key

DGGHYRXIIXMJOH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NC(=S)NC2=CC=CC3=CC=CC=C32)C

Origin of Product

United States

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